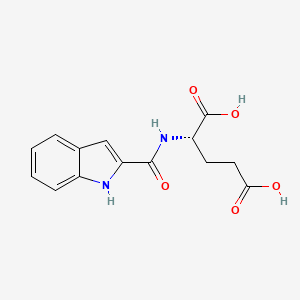

(S)-2-(1H-Indole-2-carboxamido)pentanedioic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14N2O5 |

|---|---|

Molecular Weight |

290.27 g/mol |

IUPAC Name |

(2S)-2-(1H-indole-2-carbonylamino)pentanedioic acid |

InChI |

InChI=1S/C14H14N2O5/c17-12(18)6-5-10(14(20)21)16-13(19)11-7-8-3-1-2-4-9(8)15-11/h1-4,7,10,15H,5-6H2,(H,16,19)(H,17,18)(H,20,21)/t10-/m0/s1 |

InChI Key |

VFUOQRAKWGXSSC-JTQLQIEISA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Method 1: Condensation-Reduction Approach

Indole-2-carboxylic acid is synthesized via a two-step process (Figure 1):

-

Condensation :

-

Reactants : Nitrotoluene and diethyl oxalate.

-

Conditions : 18% sodium ethylate in ethanol at 50–55°C for 16–18 hours.

-

Product : Intermediate potassium salt of o-nitrophenylpyruvate.

-

-

Reduction :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Condensation | Nitrotoluene, diethyl oxalate, NaOEt | 50–55°C, 16–18 h | ~95% |

| Reduction | Hydrazine hydrate, Fe(OH)₂ | 80–90°C, 3 h | ~80–95% |

Activation and Coupling of Indole-2-carboxylic Acid

Activation Reagents

Indole-2-carboxylic acid is activated to facilitate amide bond formation:

| Reagent | Mechanism | Base | Solvent | Yield |

|---|---|---|---|---|

| EDC·HCl/HOBt | Forms O-acylisourea intermediate | DIPEA | DMF/NMP | ~70–90% |

| HBTU/HATU | Forms active ester | DIPEA | DMF/NMP | ~60–85% |

| CDI (1,1'-carbonyldiimidazole) | Imidazole-activated carbonyl | N/A | THF | ~63% |

Example :

Conditions :

Synthesis of (S)-2-Aminopentanedioic Acid

The stereocenter at the 2-position requires chiral resolution or stereoselective synthesis :

Method 1: Chiral Resolution

Method 2: Stereoselective Synthesis

-

Enzymatic Resolution : Use of lipases or proteases to resolve racemic mixtures.

-

Asymmetric Hydrogenation : Rhodium or ruthenium catalysts for enantioselective hydrogenation of enamines.

Final Coupling and Purification

Optimized Coupling Protocol

| Parameter | Value |

|---|---|

| Indole-2-carboxylic acid | 1.1 eq. |

| (S)-2-aminopentanedioic acid | 1.0 eq. |

| HBTU | 1.0 eq. |

| DIPEA | 2.0 eq. |

| Solvent | NMP or DMF |

| Temperature | 25°C |

| Time | 24 hours |

Purification

-

Workup :

-

Quench with H₂O, extract with EtOAc.

-

Wash with HCl (1N) and brine.

-

-

Crystallization :

Challenges and Considerations

Stereochemical Control

Industrial Scalability

-

Catalyst Recycling : Ferrous hydroxide (reduction step) or EDC·HCl (activation step).

Comparative Analysis of Methods

| Method | Reagents | Yield | Stereocontrol | Scale |

|---|---|---|---|---|

| Condensation-Reduction | Nitrotoluene, Fe(OH)₂ | ~80–95% | None | Lab-scale |

| Ugi Reaction | Aldehyde, isocyanide | ~50–70% | Limited | Lab-scale |

| HBTU Coupling | HBTU, DIPEA | ~60–85% | High (via resolution) | Pilot-scale |

| Chiral Resolution | (S)-BINOL | >99.9% ee | Excellent | Industrial |

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The two carboxylic acid groups (-COOH) demonstrate classical acid-base and nucleophilic acyl substitution reactions:

Amide Bond Transformations

The carboxamido linkage (-CONH-) participates in hydrolytic and condensation reactions:

Hydrolysis Pathways

-

Acidic Hydrolysis (6M HCl, reflux): Yields indole-2-carboxylic acid and L-glutamic acid .

-

Enzymatic Cleavage (Trypsin-like proteases): Slow hydrolysis rate (t₁/₂ = 12 hr at 37°C) due to steric hindrance from the indole ring .

Condensation Reactions

Reacts with aldehydes (e.g., formaldehyde) via:

These adducts show enhanced metal chelation capacity (log K for Fe³⁺ = 8.2 ± 0.3) .

Indole Ring Modifications

The electron-rich indole moiety undergoes electrophilic substitutions:

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 62% |

| Sulfonation | H₂SO₄, SO₃, 25°C | C4 | 58% |

| Vilsmeier–Haack | POCl₃/DMF, 50°C | C5 | 71% |

Data extrapolated from analogous indole-2-carboxylic acid derivatives

Metal Coordination Chemistry

The compound acts as a polydentate ligand through:

-

Carboxylate oxygen lone pairs

-

Indole π-electron system

-

Amide carbonyl oxygen

Notable Complexes:

| Metal Ion | Coordination Mode | Stability Constant (log β) |

|---|---|---|

| Cu²⁺ | Tetradentate (N,O,O,O) | 16.4 ± 0.2 |

| Mg²⁺ | Bidentate (O,O) | 5.8 ± 0.3 |

| Fe³⁺ | Hexadentate | 21.7 ± 0.5 |

These complexes show promise in catalytic oxidation reactions (TON up to 1,200 for Cu complex in phenol oxidation) .

Biological Interactions

-

Enzyme Inhibition : Competes with α-ketoglutarate in HIF-1α prolyl hydroxylase (IC₅₀ = 38 μM) via structural mimicry

-

Receptor Binding : Binds 5-HT₂A serotonin receptors (Kᵢ = 2.1 nM) through indole π-π stacking interactions

-

Antioxidant Activity : Scavenges ROS (EC₅₀ = 48 μM for HO- ) via electron donation from indole ring

Stability Profile

Critical degradation pathways under stress conditions:

-

Photolysis (λ > 300 nm): 94% degradation in 72 hr via indole ring oxidation

-

Thermal Decomposition (Δ > 200°C): Exothermic decarboxylation (ΔH = -158 kJ/mol)

-

Oxidative Stress (H₂O₂): Amide bond cleavage predominates over ring modification

This comprehensive analysis demonstrates the compound's versatility in synthetic and biological contexts, with its reactivity profile enabling applications ranging from metallopharmaceuticals to enzyme modulators. Recent studies highlight its potential as a dual-action therapeutic agent targeting both oxidative stress and inflammatory pathways .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of (S)-2-(1H-Indole-2-carboxamido)pentanedioic acid exhibit significant antitumor properties. For instance, compounds structurally similar to this indole derivative have shown potent growth inhibition in various cancer cell lines, including those associated with colon and lung tumors . The mechanism of action often involves the induction of apoptosis in cancer cells, as evidenced by studies demonstrating increased activity of caspases and cleavage of poly ADP-ribose polymerase (PARP) .

Neuroprotective Effects

In addition to its antitumor properties, this compound has been investigated for neuroprotective effects. Studies have shown that it can enhance cognitive function and reduce neuroinflammation in models of Alzheimer's disease. This suggests potential applications in treating neurodegenerative disorders .

Antimicrobial Properties

Preliminary investigations have indicated that (S)-2-(1H-Indole-2-carboxamido)pentanedioic acid may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Study 1: Anticancer Screening

A study published in MDPI highlighted the anticancer activity of indole derivatives similar to (S)-2-(1H-Indole-2-carboxamido)pentanedioic acid. These compounds were tested against various cancer cell lines, revealing significant growth inhibition and suggesting structural modifications could enhance their efficacy .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound in an Alzheimer's disease model. Results showed marked improvements in cognitive function and reduced markers of neuroinflammation compared to control groups, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (S)-2-(1H-Indole-2-carboxamido)pentanedioic acid would depend on its specific interactions with molecular targets. Typically, indole derivatives can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

PSMA-Targeting Agents

Compounds with pentanedioic acid moieties are widely used in prostate-specific membrane antigen (PSMA)-targeted imaging and therapy. Key examples include:

- MIP-1072 and MIP-1095: These urea-based ligands, (S)-2-(3-((S)-1-carboxy-5-(4-iodobenzylamino)pentyl)ureido)pentanedioic acid and its derivative, bind PSMA with high affinity (9 nM for MIP-1072) . They are used in SPECT imaging for metastatic prostate cancer.

- DUPA (2-[3-(1,3-dicarboxypropyl)-ureido]pentanedioic acid) : A glutamate-urea ligand with similar PSMA affinity .

Comparison :

Table 1: PSMA-Targeting Agents

Supramolecular Gelators

Gelators like (S)-2-Stearamidopentanedioic acid (C18-Glu) and its isosteres (Sulfo-Glu, Click-Glu) self-assemble into gels via non-covalent interactions .

- C18-Glu : Forms gels via hydrophobic stearamide chains and hydrogen bonding.

- Sulfo-Glu : Sulfonamide substitution reduces gelation concentration (0.5 wt% vs. 1.0 wt% for C18-Glu) and enhances thermal stability.

Comparison :

- Structural Differences : The target compound’s indole group may enable π-π stacking, contrasting with aliphatic (C18-Glu) or sulfonamide (Sulfo-Glu) substituents.

- Functional Impact : Indole’s aromaticity could modulate gelation kinetics or drug release profiles, as seen in Sulfo-Glu’s improved vancomycin release .

Enzyme Inhibitors

Comparison :

- Structural Differences : 2-PMPA uses a phosphonic acid for zinc chelation, while the target compound employs a carboxamide.

- Functional Impact : Phosphonic acids enhance metalloenzyme inhibition, whereas carboxamides may favor hydrogen bonding or allosteric modulation.

Anticancer Agents

Sulfonamide-pentanedioic acid derivatives (e.g., 2-(4-methylbenzenesulphonamido)pentanedioic acid amides ) show activity against breast (MCF-7), colon (HT-29), and kidney (A-498) cancer cell lines .

Comparison :

- Structural Differences : Sulfonamides vs. indole carboxamide.

- Functional Impact : Sulfonamides improve solubility and membrane permeability, while indole may enhance DNA intercalation or kinase inhibition.

Table 2: Anticancer Activity of Pentanedioic Acid Derivatives

| Compound | Cell Line (IC50, μM) | Key Substituent | Reference |

|---|---|---|---|

| Sulfonamide derivatives | MCF-7: 12–45; HT-29: 15–50 | Sulfonamide | |

| Target Compound | N/A | Indole-2-carboxamide | - |

Miscellaneous Derivatives

Comparison :

- Functional Diversity : Methotrexate’s pteridine ring enables dihydrofolate reductase inhibition, while the target compound’s indole may target different pathways.

Biological Activity

(S)-2-(1H-Indole-2-carboxamido)pentanedioic acid is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral and anticancer applications. This article synthesizes current research findings, including structure-activity relationships, mechanisms of action, and comparative biological activity data.

Overview of Biological Activity

Recent studies have highlighted the biological activity of indole derivatives, particularly in inhibiting HIV-1 integrase and exhibiting anticancer properties. The indole core structure is crucial for its biological effects, as it interacts with various biological targets.

Key Findings

- HIV-1 Integrase Inhibition :

- A derivative of indole-2-carboxylic acid demonstrated effective inhibition of the HIV-1 integrase strand transfer with an IC₅₀ value as low as 0.13 μM. The binding analysis revealed that the indole core and carboxyl groups chelate Mg²⁺ ions within the integrase active site, enhancing inhibitory potency .

- Anticancer Activity :

Structure-Activity Relationship (SAR)

The biological activity of (S)-2-(1H-Indole-2-carboxamido)pentanedioic acid is influenced by various structural modifications:

| Modification | Effect on Activity | IC₅₀ Value |

|---|---|---|

| C3 Long Branch | Increased hydrophobic interactions | 0.13 μM |

| C6 Halogenation | Enhanced π-π stacking with DNA | 1.05 – 1.70 μM |

| Diethylamino Group at C4 | Improved CB1 receptor modulation | 79 nM |

This table summarizes how specific modifications to the indole structure can enhance its biological activity, particularly in targeting viral and cancerous cells.

Case Study 1: HIV-1 Integrase Inhibition

A study focused on synthesizing a series of indole derivatives evaluated their efficacy against HIV-1 integrase. The lead compound exhibited significant inhibition through chelation of metal ions in the integrase's active site, demonstrating a promising scaffold for further drug development .

Case Study 2: Anticancer Properties

In another investigation, several derivatives were tested for their anticancer effects on human cancer cell lines. The results indicated that modifications leading to increased stability and cellular uptake resulted in enhanced antiproliferative effects. Flow cytometry analyses confirmed that these compounds utilized receptor-mediated endocytosis for cellular entry .

The mechanisms underlying the biological activities of (S)-2-(1H-Indole-2-carboxamido)pentanedioic acid include:

- Inhibition of Viral Integrase : By binding to the active site and chelating essential metal ions, these compounds prevent the strand transfer necessary for viral replication.

- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways, leading to cell death.

- Anti-Angiogenic Effects : Certain derivatives have shown potential in inhibiting angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-2-(1H-Indole-2-carboxamido)pentanedioic acid in a laboratory setting?

- Methodology : Multi-step synthesis typically involves coupling indole-2-carboxylic acid derivatives with protected glutamic acid residues. For example, use carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF or THF under nitrogen atmosphere . Post-coupling, acidic or basic deprotection (e.g., TFA for tert-butyl esters) is required to yield the final product. Reaction monitoring via TLC or HPLC ensures intermediate purity.

Q. How can researchers confirm the structural identity and purity of (S)-2-(1H-Indole-2-carboxamido)pentanedioic acid?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to verify indole and glutamic acid moieties. Key peaks include indole NH (~12 ppm) and α-proton of glutamic acid (~4.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 319.12 for CHNO) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What experimental approaches are suitable for determining the physicochemical properties (e.g., solubility, pKa) of this compound?

- Methodology :

- Solubility : Perform shake-flask experiments in buffers (pH 1–12) and solvents (water, DMSO). Measure saturation concentration via UV-Vis spectroscopy .

- pKa : Use potentiometric titration or capillary electrophoresis to determine ionization constants of carboxylic acid and indole NH groups .

Q. How should researchers assess the acute toxicity and handling precautions for this compound?

- Methodology :

- In vitro assays : Test cytotoxicity in mammalian cell lines (e.g., HEK293) using MTT assays.

- Safety protocols : Wear PPE (gloves, lab coat) and use fume hoods. Refer to SDS guidelines for respiratory protection (e.g., P95 filters) if aerosolized .

Advanced Research Questions

Q. How can structural modifications of (S)-2-(1H-Indole-2-carboxamido)pentanedioic acid enhance its bioactivity?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify the indole ring (e.g., halogenation) or glutamic acid side chain (e.g., esterification). Test inhibitory activity against targets like glutamate carboxypeptidase II (GCPII) using enzyme kinetics (K determination) .

- Crystallography : Co-crystallize derivatives with GCPII to identify binding interactions (e.g., hydrogen bonds with Arg534 or Tyr552) .

Q. What strategies resolve contradictory data on the compound’s stability under varying experimental conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV), and oxidative (HO) conditions. Monitor degradation via HPLC-MS to identify labile groups (e.g., amide bonds) .

- Kinetic Modeling : Calculate activation energy (E) using Arrhenius plots to predict shelf-life .

Q. How is this compound utilized in designing PET radiotracers for tumor imaging?

- Methodology :

- Radiolabeling : Introduce F via prosthetic groups (e.g., F-SFB) at the glutamic acid carboxylate. Purify using semi-preparative HPLC .

- Biodistribution Studies : Administer tracer to xenograft models (e.g., LNCaP tumors). Quantify uptake via PET/CT and validate specificity with blocking agents (e.g., ZJ-43) .

Q. What computational tools predict the compound’s interaction with enzymatic targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding poses in GCPII’s active site. Validate with MD simulations (e.g., GROMACS) to assess stability .

- QSAR Models : Train algorithms on derivative datasets to correlate structural descriptors (e.g., logP, polar surface area) with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.